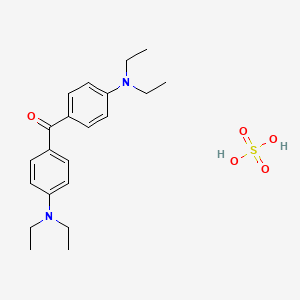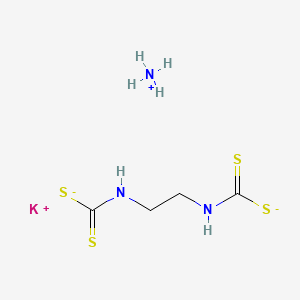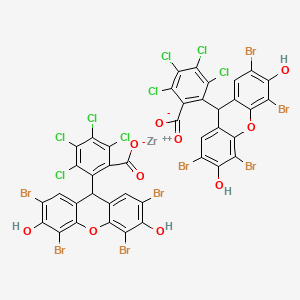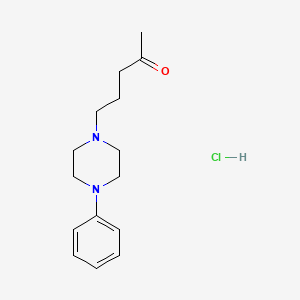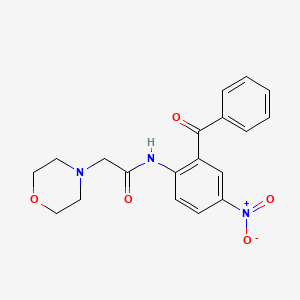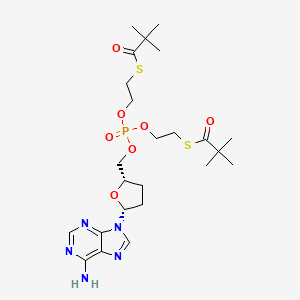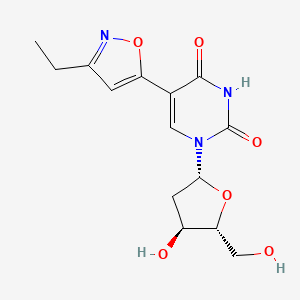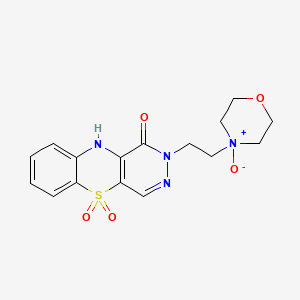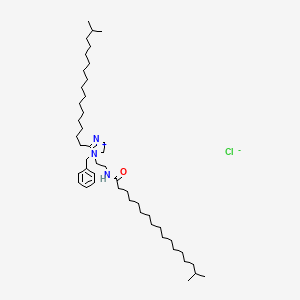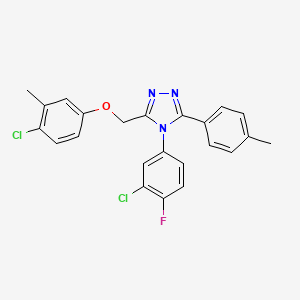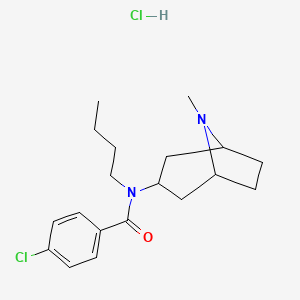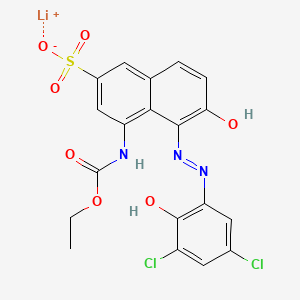
Sodium 2,4-bis((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 229-325-8, also known as 4-Nonylphenol, is a chemical compound that belongs to the family of alkylphenols. It is characterized by the presence of a nonyl group attached to a phenol molecule. This compound is commonly used in the production of detergents, emulsifiers, and other industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonene. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{OH} + \text{C}9\text{H}{18} \rightarrow \text{C}9\text{H}{19}\text{C}_6\text{H}_4\text{OH} ]
Industrial Production Methods
In industrial settings, the production of 4-Nonylphenol involves large-scale alkylation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted phenol and nonene.
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as non-ionic surfactants.
Reduction: Reduction reactions can convert 4-Nonylphenol to its corresponding alcohol.
Substitution: It can undergo electrophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation, used in detergents and emulsifiers.
Nonyl Alcohol: Formed through reduction, used in the production of plasticizers and lubricants.
Scientific Research Applications
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various surfactants and polymers.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.
Medicine: Investigated for its potential toxicological effects and interactions with biological systems.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nonylphenol involves its interaction with estrogen receptors, leading to endocrine disruption. It mimics the action of natural estrogens, binding to estrogen receptors and altering the normal hormonal balance. This can result in various physiological effects, particularly in aquatic organisms.
Comparison with Similar Compounds
4-Nonylphenol can be compared with other alkylphenols, such as:
Octylphenol: Similar structure but with an octyl group instead of a nonyl group. It also exhibits endocrine-disrupting properties.
Dodecylphenol: Contains a dodecyl group and is used in similar industrial applications.
Phenol: The simplest member of the phenol family, lacking the alkyl group but serving as a precursor for various alkylphenols.
4-Nonylphenol is unique due to its specific nonyl group, which imparts distinct surfactant properties and industrial applications.
Properties
CAS No. |
6473-04-7 |
|---|---|
Molecular Formula |
C30H19N10NaO11S |
Molecular Weight |
750.6 g/mol |
IUPAC Name |
sodium;2,4-bis[[2,6-dihydroxy-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C30H20N10O11S.Na/c41-24-12-10-21(34-31-16-1-6-19(7-2-16)39(45)46)29(43)27(24)37-33-18-5-14-26(52(49,50)51)23(15-18)36-38-28-25(42)13-11-22(30(28)44)35-32-17-3-8-20(9-4-17)40(47)48;/h1-15,41-44H,(H,49,50,51);/q;+1/p-1 |
InChI Key |
YONHUHGFBGVHEL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)O)N=NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4=C(C=CC(=C4O)N=NC5=CC=C(C=C5)[N+](=O)[O-])O)O)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


